![molecular formula C20H20N2O2 B4740571 5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide](/img/structure/B4740571.png)
5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide
Overview
Description
5-methyl-3-phenyl-N-(1-phenylpropyl)-4-isoxazolecarboxamide, commonly known as MPX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPX is a member of the isoxazole family of compounds, which are known to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of MPX is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neuroprotection. MPX has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, MPX increases the levels of anandamide, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPX has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain sensitivity, and improve cognitive function in animal models. MPX has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPX is its potential therapeutic applications. It has been shown to have a wide range of biological activities, which make it a promising candidate for the development of new drugs. However, there are also several limitations to using MPX in lab experiments. One of the main limitations is the complexity of the synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of MPX is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on MPX. One potential direction is to study its effects on other diseases, such as cancer and autoimmune diseases. Another potential direction is to develop new drugs based on the structure of MPX. Additionally, more research is needed to fully understand the mechanism of action of MPX and its effects on the endocannabinoid system. Overall, MPX is a promising compound that has the potential to be a valuable tool for scientific research and the development of new drugs.
Scientific Research Applications
MPX has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MPX has been studied in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MPX has also been shown to have potential as a treatment for neuropathic pain and chronic pain.
properties
IUPAC Name |
5-methyl-3-phenyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-17(15-10-6-4-7-11-15)21-20(23)18-14(2)24-22-19(18)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLVWBSYDYGVNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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